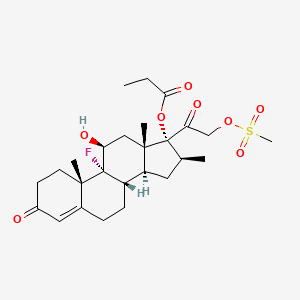
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone
描述
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a lactone ring and multiple functional groups, makes it an interesting subject for scientific research.
属性
分子式 |
C26H37FO8S |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C26H37FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h12,15,18-20,29H,6-11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
PKEHQWHKIAEJLP-SOMXGXJRSA-N |
手性 SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C |
规范 SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)COS(=O)(=O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone typically involves multiple steps, including the formation of the lactone ring and the introduction of the hydroxy and methyl groups. Common synthetic routes may involve:
Aldol Condensation: To form the carbon-carbon bonds.
Lactonization: To form the lactone ring.
Hydroxylation: To introduce the hydroxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: To speed up the reaction.
Temperature Control: To ensure the reaction proceeds efficiently.
Purification Techniques: Such as crystallization or chromatography.
化学反应分析
Types of Reactions
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone can undergo various chemical reactions, including:
Oxidation: To form ketones or carboxylic acids.
Reduction: To form alcohols or alkanes.
Substitution: To introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could yield carboxylic acids or ketones.
Reduction: Could yield alcohols or alkanes.
Substitution: Could yield various substituted derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: To inhibit or activate their activity.
Interacting with Receptors: To modulate signaling pathways.
Altering Cellular Processes: Such as gene expression or protein synthesis.
相似化合物的比较
Similar Compounds
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid: Without the lactone ring.
3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone: Without the hydroxy group.
Uniqueness
The presence of the lactone ring and the specific arrangement of functional groups make 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone unique compared to its analogs. This uniqueness could translate to different chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


